molecular formula C6H11NO4 B1581266 N-Methyl-DL-glutamic acid CAS No. 35989-16-3

N-Methyl-DL-glutamic acid

Cat. No. B1581266
CAS RN: 35989-16-3
M. Wt: 161.16 g/mol
InChI Key: XLBVNMSMFQMKEY-BYPYZUCNSA-N
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Description

N-Methyl-DL-glutamic acid is a chemical derivative of glutamic acid where a methyl group has been added to the amino group . It is an intermediate in methane metabolism . Biosynthetically, it is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .


Synthesis Analysis

N-Methyl-DL-glutamic acid is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .


Molecular Structure Analysis

The empirical formula of N-Methyl-DL-glutamic acid is C6H11NO4 . Its molecular weight is 161.16 . The SMILES string representation is CNC(CCC(O)=O)C(O)=O .


Chemical Reactions Analysis

N-Methyl-DL-glutamic acid is an intermediate in methane metabolism . It is produced from methylamine and glutamic acid by the enzyme methylamine—glutamate N-methyltransferase .


Physical And Chemical Properties Analysis

N-Methyl-DL-glutamic acid is a solid substance . It should be stored at a temperature below -20°C .

Scientific Research Applications

Radiation Studies

N-Methyl-DL-glutamic acid (NMDLA) has been investigated in radiation studies. For instance, Kerem Sütçü and Y. E. Osmanoğlu (2017) conducted an EPR study on gamma-irradiated N-methyl-L-alanine, DL-2-methyl glutamic acid hemihydrate, and Di-leucine hydrochloride. This research aimed to understand the radical formation and behaviors of these compounds when exposed to γ-irradiation, providing insights into their potential applications in radiation chemistry or radiation processing of materials (Sütçü & Osmanoğlu, 2017).

Neurotransmitter Research

Research has shown that glutamic acid derivatives, including NMDLA, play a significant role in neurotransmission. B. Meldrum (2000) reviewed the role of glutamate, the principal excitatory neurotransmitter in the brain, focusing on its receptors and transporters. The study emphasized the critical role of glutamate and its derivatives in neuronal communication, which could have implications for understanding neurological diseases and developing potential treatments (Meldrum, 2000).

Pharmacological Applications

NMDLA and related compounds have been examined for their potential pharmacological applications. D. Catarzi, V. Colotta, and F. Varano (2007) discussed the development of glutamate receptor antagonists, particularly those acting at the N-methyl-D-aspartic acid (NMDA) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These studies suggest that NMDLA derivatives could be valuable in treating neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases (Catarzi, Colotta, & Varano, 2007).

Synthesis and Chemical Studies

S. L. Gurina et al. (1968) synthesized N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids for biological testing. Such synthesis studies contribute to our understanding of the chemical properties of NMDLA and its potential use in various applications, including biochemical and pharmacological research (Gurina et al., 1968).

Environmental Impact Studies

T. Lammens et al. (2011) conducted an environmental comparison of biobased chemicals derived from glutamic acid, including NMDLA, with their petrochemical equivalents. This study highlights the potential of NMDLA in sustainable chemistry and its role in reducing dependency on fossil fuels (Lammens, Potting, Sanders, & de Boer, 2011).

Safety And Hazards

Contact with skin and eyes should be avoided. Inhalation or ingestion of the dust should be prevented. If swallowed, immediate medical assistance should be sought .

Relevant Papers For more detailed information, you may want to refer to the following peer-reviewed papers and technical documents available at Sigma-Aldrich .

properties

IUPAC Name

2-(methylamino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBVNMSMFQMKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00986911
Record name N-Methylglutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00986911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-DL-glutamic acid

CAS RN

35989-16-3, 6753-62-4
Record name N-Methylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35989-16-3
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Record name 35989-16-3
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methylglutamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
AB Hughes, MF Mackay, L Aurelio - Australian Journal of …, 2000 - CSIRO Publishing
… removed by hydrogenolysis over palladium catalyst to give the expected N-methyl-DL-glutamic acid (4) (63%). Crystals of N-methyl-DL-glutamic acid (4) suitable for an Xray structure …
Number of citations: 6 www.publish.csiro.au
TW Stone - British journal of pharmacology, 1984 - ncbi.nlm.nih.gov
… 4 N-methyl-DL-glutamic acid was also tested, since homoquinolinic acid is a rigid analogue of this compound. Although it did cause excitation of 5 of the 16 units tested, N-methyl-…
Number of citations: 32 www.ncbi.nlm.nih.gov
AT Tan - Journal of Neurochemistry, 1975 - Wiley Online Library
… -ghtamic acid and DL-CySteiC acid-is in general agreement with that found by fluorescent chelate method with the exception of N-methyl-DL-aspartic acid and N-methylDL-glutamic acid…
Number of citations: 16 onlinelibrary.wiley.com
JW Olney, OL Ho, V Rhee - Experimental Brain Research, 1971 - Springer
… Species, age or topographical variables might explain the minor differences between our findings and electrophoretic data for N-methyl DL-glutamic acid. In our experiments L-cysteine …
Number of citations: 074 link.springer.com
DR Curtis, JC Watkins - The Journal of physiology, 1963 - ncbi.nlm.nih.gov
… it was reported that N-methyl-DL-glutamic acid was completely … In the case of N-methyl-DL-glutamic acid it was found that … When new samples of N-methyl-DL-glutamic acid of analytical …
Number of citations: 560 www.ncbi.nlm.nih.gov
PH Chan, RA Fishman, JL Lee… - Journal of …, 1979 - Wiley Online Library
… Our present studies have demonstrated that among L-glutamic acid analogs, DL-homocysteic acid, kainic acid, N-methyl-DL-glutamic acid and D-glUtamic had a potent excitatory effect …
Number of citations: 99 onlinelibrary.wiley.com
GH Schnepel, H Neubacher - International Journal of Radiation …, 1979 - Taylor & Francis
… Similar spectra are obtained for N-methylDL-glutamic acid studied comparatively. A spectrum which is not well resolved, and which is due to other photoproduced radicals, is …
Number of citations: 1 www.tandfonline.com
RC Starr, RM O'Neil… - Proceedings of the …, 1980 - National Acad Sciences
In Volvox capensis the development of sexual individuals is in response to low concentrations (68 nM) of L-glutamic acid rather than to such species-specific glycoproteins as have …
Number of citations: 40 www.pnas.org
VA James, RJ Walker, HV Wheal - British Journal of Pharmacology, 1980 - ncbi.nlm.nih.gov
Intracellular recordings were made from Retzius cells from the segmental ganglia of Hirudo medicinalis and Haemopis sanguisuga. Glutamate had a direct excitatory effect on the leech …
Number of citations: 49 www.ncbi.nlm.nih.gov
DR Curtis, JW Phillis, JC Watkins - British Journal of …, 1961 - Wiley Online Library
… Thus, N-methyl-DL-glutamic acid (Table 2, F) and N-methyl-DL-aspartic acid (Table 2, F) were found to be respectively 2 and 25 times stronger than the parent compounds. The D …
Number of citations: 232 bpspubs.onlinelibrary.wiley.com

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